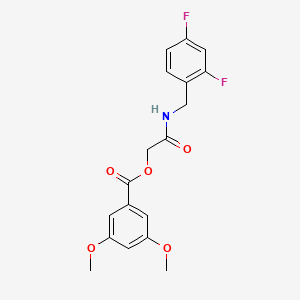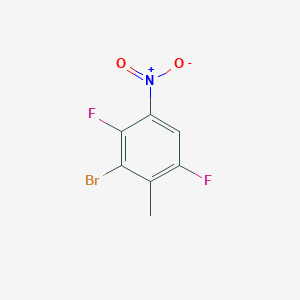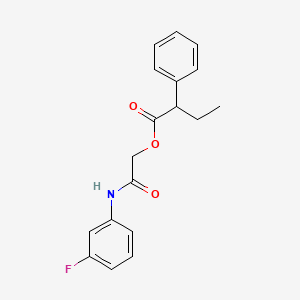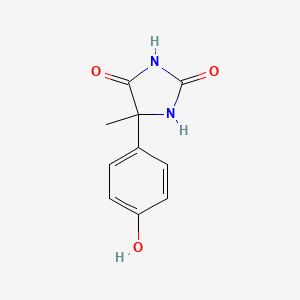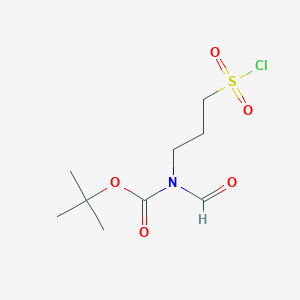![molecular formula C22H23NO2S B2884986 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone CAS No. 1795298-46-2](/img/structure/B2884986.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone, also known as Xanomeline, is a potent muscarinic agonist that has been widely studied for its potential therapeutic applications. It was first synthesized in 1989 by Eli Lilly and Company, and since then, it has been extensively researched for its therapeutic potential in treating various diseases.
Mecanismo De Acción
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone acts as a potent muscarinic agonist, specifically targeting the M1 and M4 subtypes. It increases the activity of the cholinergic system in the brain, leading to improved cognitive function and reduced psychotic symptoms. It also activates the M3 subtype in the periphery, leading to reduced food intake and body weight.
Biochemical and Physiological Effects
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine in the brain, leading to improved cognitive function. It also activates the dopaminergic system in the brain, leading to reduced psychotic symptoms. Additionally, it reduces food intake and body weight by activating the M3 subtype in the periphery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has several advantages for lab experiments. It is a potent and selective muscarinic agonist, making it a useful tool for studying the cholinergic system in the brain. Additionally, it has been extensively studied, and its pharmacological effects are well-characterized. However, one limitation is that it has poor blood-brain barrier penetration, making it less effective in the central nervous system.
Direcciones Futuras
There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine its long-term efficacy and safety in humans. Additionally, it may have potential as a treatment for other diseases, such as Parkinson's disease and depression. Further research is needed to determine its therapeutic potential in these areas.
Métodos De Síntesis
The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone involves a multi-step process that includes the condensation of 3-methylthiophene-2-carboxylic acid with 1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 9H-xanthen-9-one in the presence of acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. It has been shown to improve cognitive function in patients with Alzheimer's disease and reduce psychotic symptoms in patients with schizophrenia. Additionally, it has been found to reduce food intake and body weight in animal models of obesity.
Propiedades
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-26-16-12-14-10-11-15(13-16)23(14)22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-9,14-16,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOKJNPYRGSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
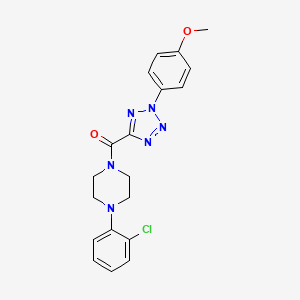

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)
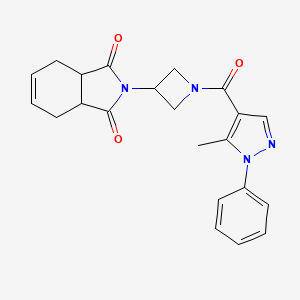

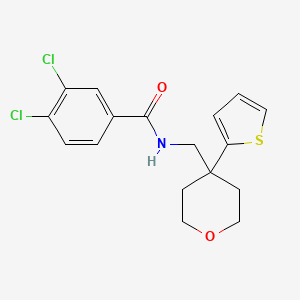
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)

